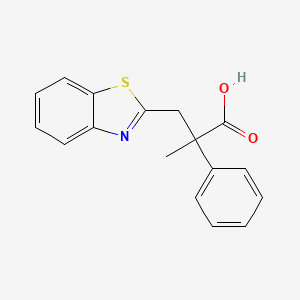

3-(1,3-Benzothiazol-2-yl)-2-methyl-2-phenylpropanoic acid

Description

3-(1,3-Benzothiazol-2-yl)-2-methyl-2-phenylpropanoic acid is a heterocyclic compound featuring a benzothiazole core linked to a propanoic acid backbone substituted with methyl and phenyl groups at the C2 position. This compound has been studied in structural biology, notably as a fragment bound to the zinc-finger domain of histone deacetylase 6 (HDAC6), suggesting roles in enzyme inhibition . Its structural complexity and functional groups make it a candidate for pharmacological and materials science applications, such as fluorescent dyes or enzyme inhibitors .

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-2-methyl-2-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S/c1-17(16(19)20,12-7-3-2-4-8-12)11-15-18-13-9-5-6-10-14(13)21-15/h2-10H,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYXWVCTRPQMKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NC2=CC=CC=C2S1)(C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(1,3-Benzothiazol-2-yl)-2-methyl-2-phenylpropanoic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of ethanol as a solvent and a catalyst such as piperidine . Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation or one-pot multicomponent reactions .

Chemical Reactions Analysis

3-(1,3-Benzothiazol-2-yl)-2-methyl-2-phenylpropanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen and sulfur atoms, using reagents like halogens or alkylating agents

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-2-methyl-2-phenylpropanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-2-methyl-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes . In anti-cancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

3-(1,3-Benzothiazol-2-yl)propanoic Acid

- Structure : Lacks the 2-methyl and 2-phenyl substituents present in the target compound.

- Properties : Simpler structure with lower molecular weight.

- Application : Serves as a fragment in HDAC6 crystallography studies, indicating its role in binding but with weaker steric and electronic effects compared to the methyl-phenyl variant .

AS601245

- Structure : Contains a 1,3-benzothiazol-2-yl group linked to a pyrimidinyl-acetonitrile scaffold.

- Properties : Higher molecular weight (due to pyridinyl and pyrimidinyl groups) and distinct pharmacokinetic profile.

- Application : A c-Jun N-terminal kinase (JNK) inhibitor, highlighting divergent biological targets compared to the HDAC6-associated target compound .

Cpd D (1,3-Benzothiazol-2-yl)carbamoyl Derivatives

- Structure: Features a carbamoyl group instead of the propanoic acid chain.

- Application : Acts as a low-molecular-weight protein tyrosine phosphatase (LMWPTP) inhibitor, demonstrating how substituent changes alter enzyme specificity .

Benzamide, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-

- Structure : Dichloro and dimethoxy substitutions on the benzothiazole ring.

- Properties : Higher molecular weight (385.27 g/mol) and lipophilicity.

- Application: Notable for its high retention time and peak area in chromatographic studies, suggesting utility in analytical chemistry .

Table 1: Comparative Analysis of Key Compounds

*Calculated based on molecular formulas.

Key Observations:

- Electronic Properties : The benzothiazole ring contributes to fluorescence and aromatic stacking, as seen in benzothiazole-based dyes .

- Solubility : Carboxylic acid groups (e.g., in the target compound) improve aqueous solubility compared to carbamoyl or nitrile-containing analogues (e.g., AS601245) .

Biological Activity

3-(1,3-Benzothiazol-2-yl)-2-methyl-2-phenylpropanoic acid, a compound characterized by its unique benzothiazole moiety, has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by case studies and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H15NO2S

- Molecular Weight : 285.36 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzothiazole ring followed by the introduction of the propanoic acid moiety. Detailed synthetic routes can vary based on the desired purity and yield.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in multiple therapeutic areas:

Anticancer Activity

Research indicates that compounds with a benzothiazole scaffold exhibit significant anticancer properties. A study demonstrated that derivatives of benzothiazole could induce apoptosis in cancer cell lines through mitochondrial pathways. The compound's ability to disrupt mitochondrial membrane potential was noted as a mechanism contributing to its cytotoxic effects against HeLa cells and MCF-7 breast cancer cells .

Antimicrobial Activity

The compound also shows promising antimicrobial activity. In vitro studies revealed that it possesses selective activity against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The antimicrobial efficacy was compared to standard antibiotics like chloramphenicol .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) production, leading to mitochondrial dysfunction .

- Antimicrobial Action : Its interaction with bacterial cell membranes disrupts their integrity, contributing to its bactericidal effects .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

Case Study 1: Anticancer Efficacy

In a controlled study involving HeLa and MCF-7 cell lines, this compound exhibited an IC50 value significantly lower than that of conventional chemotherapeutics. The study concluded that the compound's unique structure enhances its cytotoxic potential .

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted against both gram-positive and gram-negative bacteria. The results indicated a marked sensitivity in gram-positive strains, suggesting a targeted mechanism that could be exploited for developing new antibacterial agents .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic routes are recommended for 3-(1,3-Benzothiazol-2-yl)-2-methyl-2-phenylpropanoic acid in academic settings?

- Methodological Answer : Synthesis typically involves coupling benzothiazole derivatives with substituted propanoic acid precursors. For example:

-

Thiazole-Propanoic Acid Coupling : Evidence from thiazolyl benzoic acid synthesis (e.g., 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid) suggests using Suzuki-Miyaura coupling or nucleophilic substitution to attach the benzothiazole moiety to the propanoic acid backbone .

-

Purification : Column chromatography (silica gel) and recrystallization are standard for isolating pure products. Melting point analysis (e.g., 139.5–140°C for thiazolyl benzoic acids) confirms purity .

Synthetic Step Example Conditions Reference Benzothiazole functionalization Pd-catalyzed coupling, 80°C, 12h Acidic workup HCl(aq), dichloromethane extraction Recrystallization Ethanol/water mixture

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Melting Point : Compare observed values (e.g., 139.5–140°C for thiazolyl derivatives) with literature to assess purity .

- Spectroscopy :

- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and benzothiazole C=N (1610 cm⁻¹) stretches .

- NMR : Analyze proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and coupling patterns for stereochemical confirmation .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (e.g., single-crystal studies for benzisothiazolones) .

Q. What are the key considerations for designing stable formulations of this compound in biological assays?

- Methodological Answer :

- pH Stability : Maintain solutions near physiological pH (6.5–7.5) to prevent hydrolysis of the benzothiazole ring.

- Solubility : Use DMSO or aqueous buffers with surfactants (e.g., Tween-80) for hydrophobic derivatives .

- Storage : Preserve in airtight containers at –20°C to avoid degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR/IR) for derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .

- X-ray Crystallography : Use single-crystal structures to confirm bond geometries and resolve stereochemical conflicts (e.g., benzisothiazolone derivatives) .

- Isotopic Labeling : Track proton environments in deuterated solvents or via 2D NMR (COSY, HSQC) .

Q. What computational strategies predict the reactivity of the benzothiazole ring in this compound?

- Methodological Answer :

-

DFT Calculations : Optimize molecular geometries to analyze frontier orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites.

-

Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to study binding affinities .

-

Docking Studies : Use software like AutoDock to model interactions with proteins (e.g., kinase inhibitors) .

Computational Method Application Example Reference HOMO/LUMO Analysis Predict benzothiazole ring reactivity MD Simulations Stability in aqueous environments

Q. How should researchers design experiments to study substituent effects on biological activity?

- Methodological Answer :

-

Structure-Activity Relationship (SAR) : Synthesize derivatives with varying substituents (e.g., electron-withdrawing groups on the phenyl ring) and test in bioassays .

-

Biological Assays : Use standardized protocols (e.g., MIC for antimicrobial activity) and compare IC₅₀ values across derivatives .

-

Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., Hammett constants) with activity .

Experimental Parameter Example Design Reference Substituent Variation Methyl, methoxy, halogen groups Bioassay Standardization 96-well plate MIC determination

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.